Acetone-d6

Catalog No.
S583724
CAS No.
666-52-4
M.F
C3H6O
M. Wt
64.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetone-d6

CAS Number

666-52-4

Product Name

Acetone-d6

IUPAC Name

1,1,1,3,3,3-hexadeuteriopropan-2-one

Molecular Formula

C3H6O

Molecular Weight

64.12 g/mol

InChI

InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i1D3,2D3

InChI Key

CSCPPACGZOOCGX-WFGJKAKNSA-N

SMILES

CC(=O)C

Synonyms

Methyl Ketone-d6; Dimethyl Ketone-d6; Dimethylformaldehyde-d6; NSC 135802-d6; Propanone-d6; Pyroacetic Ether-d6; Taimax-d6; β-Ketopropane-d6; 2-Propanone-d6

Canonical SMILES

CC(=O)C

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C([2H])([2H])[2H]

The exact mass of the compound Acetone-d6 is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of propanones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Acetone-d6 (CAS 666-52-4), the fully deuterated isotopologue of acetone, is a polar aprotic solvent widely procured for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Its primary function in NMR is to provide a liquid matrix for analytes that minimizes solvent-derived proton signals which would otherwise obscure the compound of interest. Key procurement-relevant properties include its low boiling point for easy sample recovery, a wide liquid range suitable for variable temperature studies, and its miscibility with water and many organic solvents.

Substituting Acetone-d6 with standard protonated acetone for NMR analysis is non-viable; the intense signal from the six protons in non-deuterated acetone would overwhelm the analyte signals, rendering the spectrum useless. While other deuterated solvents like DMSO-d6 and Chloroform-d are common, they are not direct substitutes due to critical differences in physical properties and spectral windows. For example, DMSO-d6 has a high freezing point (18.5 °C) and high viscosity, making it unsuitable for low-temperature studies where Acetone-d6 excels. Furthermore, the specific chemical shifts of residual solvent peaks are a primary selection factor; choosing a solvent with a residual signal that overlaps with key analyte resonances can compromise data integrity, making Acetone-d6 the necessary choice in many experimental designs.

Strategic NMR Spectral Window: Unobstructed View of Mid-Field Analyte Signals

The residual proton signal (CD3COCD2H) in Acetone-d6 appears as a quintet centered at approximately 2.05 ppm. This contrasts sharply with the residual peak of DMSO-d6 at ~2.50 ppm and Chloroform-d at ~7.26 ppm. For analytes with critical proton signals between 2.2 and 7.0 ppm, Acetone-d6 provides a clear, unobstructed spectral window that is unavailable with these common alternatives.

Evidence DimensionResidual 1H NMR Signal Position (ppm)
Target Compound Data~2.05 ppm (quintet)
Comparator Or BaselineDMSO-d6: ~2.50 ppm (quintet); Chloroform-d: ~7.26 ppm (singlet)
Quantified DifferencePositioned ~0.45 ppm downfield from DMSO-d6 and ~5.21 ppm downfield from Chloroform-d
ConditionsStandard 1H NMR spectroscopy at room temperature.

This specific spectral window is a primary procurement driver, preventing costly data ambiguity by ensuring that solvent peaks do not overlap with key analyte signals.

Superior Processability for Low-Temperature Analysis and Sample Recovery

Acetone-d6 offers significant handling and processability advantages due to its thermal properties. Its very low freezing point of -94 °C makes it an ideal solvent for variable- and low-temperature NMR studies, a range where DMSO-d6 (Freezing Point: 18.5 °C) is unusable as it would be solid. Additionally, its low boiling point of ~56 °C facilitates easy removal from samples under vacuum post-analysis, a distinct advantage over the high-boiling DMSO-d6 (189 °C), preserving thermally sensitive compounds.

Evidence DimensionFreezing Point (°C)
Target Compound Data-94 °C
Comparator Or BaselineDMSO-d6: 18.5 °C
Quantified Difference112.5 °C lower freezing point than DMSO-d6
ConditionsAtmospheric pressure.

For any workflow involving sub-ambient temperatures or requiring easy solvent removal, the thermal properties of Acetone-d6 are a critical procurement factor for ensuring experimental viability and sample integrity.

Precursor Suitability: Efficient Deuterium Source for H-D Exchange Reactions

Beyond its role as a passive solvent, Acetone-d6 serves as a cost-effective and readily available deuterium source for base-catalyzed hydrogen-deuterium exchange (HDX) reactions. This process allows for the specific incorporation of deuterium at acidic C-H positions in various substrates, such as other carbonyl compounds. Its ability to act as both the solvent and the deuterium reservoir simplifies experimental setups and can drive deuteration reactions to completion, a functional advantage over non-deuterating solvents like Chloroform-d or solvents where exchange is less favorable.

Evidence DimensionFunctionality in Synthesis
Target Compound DataServes as both aprotic solvent and deuterium atom source
Comparator Or BaselineNon-deuterated solvents (e.g., THF, DCM) or other deuterated solvents not typically used for HDX (e.g., CDCl3)
Quantified DifferenceProvides a dual function (solvent + reagent) not available with non-deuterated alternatives.
ConditionsBase-catalyzed hydrogen-deuterium exchange (HDX) reactions.

For researchers performing isotopic labeling, procuring Acetone-d6 provides a dual-use material that streamlines synthesis protocols and improves the efficiency of deuterium incorporation.

NMR Analysis of Analytes with Protons in the 2.2-7.0 ppm Range

When characterizing organic molecules, natural products, or polymers with key ¹H NMR signals in the mid-field region, Acetone-d6 is the indicated choice. Its residual peak at ~2.05 ppm avoids the spectral overlap that frequently occurs with DMSO-d6 (~2.50 ppm) or the aromatic region interference from Chloroform-d (~7.26 ppm), ensuring clean, unambiguous spectra.

Variable-Temperature (VT) NMR Studies and Analysis of Thermally Labile Compounds

For experiments requiring analysis across a wide range of sub-ambient temperatures, such as kinetic studies or conformational analysis, Acetone-d6 is essential. Its extremely low freezing point (-94 °C) provides a vast operational window unavailable with solvents like DMSO-d6. Furthermore, its volatility allows for gentle solvent removal, preserving the integrity of thermally sensitive samples after analysis.

Isotopic Labeling via Hydrogen-Deuterium Exchange

In synthetic workflows designed to produce deuterated standards for mass spectrometry or to probe reaction mechanisms, Acetone-d6 is a preferred reagent. It functions as both the solvent and the deuterium source in base-catalyzed exchange reactions, offering a simplified and efficient pathway for incorporating deuterium atoms at acidic positions on a target molecule.

XLogP3

-0.1

Boiling Point

55.75 °C

Melting Point

-96.55 °C

UNII

B0N19B53H8

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H319 (92.16%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336 (94.12%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

666-52-4

Wikipedia

Acetone-D6

Dates

Last modified: 08-15-2023

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